molecular formula C19H19N3O3 B6055100 N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide

Cat. No.: B6055100
M. Wt: 337.4 g/mol
InChI Key: FIPIRMUIMNGZMV-UDWIEESQSA-N
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Description

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide typically involves the condensation reaction between 2-(1H-indol-2-yl)acetic acid and 2,3-dimethoxybenzaldehyde in the presence of a suitable base . The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide can be compared with other indole derivatives such as:

Properties

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-17-9-5-7-14(19(17)25-2)12-20-22-18(23)11-15-10-13-6-3-4-8-16(13)21-15/h3-10,12,21H,11H2,1-2H3,(H,22,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPIRMUIMNGZMV-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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